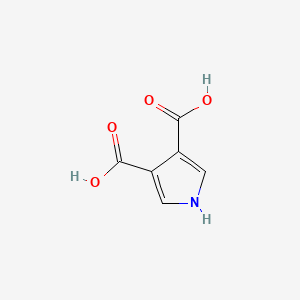

1H-Pyrrole-3,4-dicarboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

1H-pyrrole-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVDNCRMBALUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326987 | |

| Record name | 1H-Pyrrole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-72-8 | |

| Record name | 1H-Pyrrole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1H-Pyrrole-3,4-dicarboxylic Acid from Mucic Acid: Mechanism, Protocol, and Expert Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of pyrrole derivatives from mucic acid, with a specific focus on the formation and subsequent chemistry of the intermediate, 1H-Pyrrole-3,4-dicarboxylic acid. As a renewable feedstock derived from the oxidation of galactose, mucic acid represents a sustainable starting point for the synthesis of valuable heterocyclic scaffolds.[1] The pyrrole ring is a foundational structure in numerous natural products and pharmaceuticals, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development.[2][3][4]

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind experimental choices, and the inherent challenges of this classic transformation.

The Core Transformation: From Linear Sugar Acid to Aromatic Heterocycle

The conversion of mucic acid, a linear hexaric acid, into a pyrrole core is a foundational reaction in heterocyclic chemistry. The process hinges on the thermal decomposition of ammonium mucate, which is readily formed by reacting mucic acid with ammonia.[5] This reaction provides both the carbon framework and the nitrogen atom required for the pyrrole ring.

Historically, this method has been optimized for the production of the parent, unsubstituted pyrrole.[5] The target molecule of this guide, 1H-Pyrrole-3,4-dicarboxylic acid, is a critical, albeit transient, intermediate in this pathway. The high temperatures required to drive the cyclization and aromatization also promote the decarboxylation of this intermediate.[6][7] Understanding this dual reactivity is key to mastering this synthesis.

Mechanistic Deep Dive: A Stepwise Analysis

The synthesis can be dissected into two primary stages: the formation of the ammonium salt and its subsequent pyrolysis.

Stage 1: Formation of Ammonium Mucate

This initial step is a straightforward acid-base neutralization. Mucic acid, with its two terminal carboxylic acid groups, reacts with two equivalents of ammonia (typically from aqueous ammonium hydroxide) to form diammonium mucate. The reaction is quantitative and yields a stable, solid salt that can be isolated and dried before proceeding.[8]

Stage 2: Pyrolysis and the Formation of the Pyrrole Ring

This is the crucial and mechanistically complex stage. The dry heating of ammonium mucate in the presence of a high-boiling solvent like glycerol initiates a cascade of reactions.[5][8]

-

Amide Formation & Dehydration: Upon heating, the ammonium carboxylate groups lose water to form a diamide.

-

Intramolecular Cyclization: Further heating and dehydration drive an intramolecular cyclization. The nitrogen atom of one amide group attacks the carbonyl carbon of the other, leading to the formation of a five-membered ring structure, a substituted succinimide.

-

Reduction & Tautomerization: The four hydroxyl groups along the carbon backbone are eliminated through a series of complex dehydration and reduction-oxidation steps, facilitated by the high temperature. This process is essentially a reductive cyclization.

-

Aromatization to 1H-Pyrrole-3,4-dicarboxylic acid: The final dehydration steps lead to the formation of the aromatic pyrrole ring, yielding 1H-Pyrrole-3,4-dicarboxylic acid. This is the point where the target molecule is formed.

-

Decarboxylation: Unfortunately, the reaction conditions (temperatures often exceeding 200°C) are harsh enough to cause the subsequent loss of carbon dioxide from the carboxylic acid groups, leading to the formation of unsubstituted pyrrole as the major isolable product.[5][6] The electron-rich nature of the pyrrole ring facilitates this decarboxylation process.[7][9]

The overall workflow, highlighting the transient nature of the target molecule, is depicted below.

The proposed mechanistic pathway for the cyclization and aromatization is visualized below.

Experimental Protocol and Data

The following protocol details the well-established synthesis of pyrrole from mucic acid, which proceeds via the formation of 1H-Pyrrole-3,4-dicarboxylic acid.

Part A: Preparation of Ammonium Mucate

This procedure is designed to be a self-validating system, yielding a high-purity salt ready for pyrolysis.

Methodology:

-

In a large evaporating dish or Pyrex tray under a fume hood, place 210 g (1.0 mole) of mucic acid.

-

Add 300 mL of concentrated aqueous ammonia (sp. gr. 0.9) and stir vigorously to form a smooth, uniform paste.[5]

-

Place the dish on a steam bath and evaporate the mixture to complete dryness. This may take several hours.

-

The resulting solid is ammonium mucate. It should be thoroughly powdered using a mortar and pestle before use in the next step.

| Parameter | Value | Source |

| Starting Material | Mucic Acid | [5] |

| Reagent | Aqueous Ammonia (conc.) | [5] |

| Process | Evaporation on steam bath | [5] |

| Yield | ~99% (Quantitative) | [8] |

| Appearance | Off-white/beige powder | [8] |

Part B: Pyrolysis of Ammonium Mucate

This stage requires careful temperature control to manage the vigorous reaction and optimize the yield of the final pyrrole product.

Methodology:

-

In a large round-bottomed flask (e.g., 2 L), combine the powdered ammonium mucate from Part A with 120 mL of glycerol.[5]

-

Glycerol acts as a high-boiling heat transfer medium, ensuring even heating and helping to control the foaming that occurs during the reaction.[5]

-

Set up a distillation apparatus. The reaction evolves noxious gases, so it must be performed in a well-ventilated fume hood.[5]

-

Heat the flask carefully with a heating mantle or a free flame. It is advisable to heat one side of the flask initially to control the rate of decomposition.[5]

-

The mixture will begin to bubble vigorously as CO₂, ammonia, and water are evolved. The color will darken significantly.[8]

-

Distill the mixture until oily drops of pyrrole are no longer visible in the distillate. The distillate will be an aqueous solution containing pyrrole.

-

The pyrrole is typically isolated from the aqueous distillate by salting out with potassium hydroxide and subsequent fractional distillation.[5]

| Parameter | Value | Source |

| Starting Material | Ammonium Mucate | [5] |

| Solvent/Medium | Glycerol | [5][8] |

| Temperature | Heat to distillation (~250 °C) | [8] |

| Key Intermediate | 1H-Pyrrole-3,4-dicarboxylic acid | Inferred |

| Final Product | Pyrrole | [5][8] |

| Yield (Pyrrole) | 35-40% | [5][8] |

Field-Proven Insights & Expert Analysis

-

The Challenge of Isolation: The primary challenge in isolating 1H-Pyrrole-3,4-dicarboxylic acid is that the conditions required for its formation (aromatization) are more severe than those required for its decomposition (decarboxylation). To date, a high-yield, one-pot synthesis of 1H-Pyrrole-3,4-dicarboxylic acid directly from mucic acid has not been established in the literature. Researchers typically employ multi-step synthetic routes starting from other precursors to obtain this specific molecule.[10]

-

Causality of Experimental Choices:

-

Glycerol: The choice of glycerol is critical. Its high boiling point (290 °C) allows the reaction to reach the necessary temperature for pyrolysis. Its viscosity and ability to form hydrogen bonds help to moderate the otherwise uncontrollable foaming and prevent charring of the reactant.[5] Substituting with mineral oil, for example, leads to a significant reduction in yield.[5]

-

Dry Ammonium Mucate: It is imperative to use completely dry ammonium mucate. Any residual water will turn to steam at the reaction temperature, contributing to excessive foaming and potential loss of material.

-

-

Implications for Drug Development: While this specific route is primarily used for producing the parent pyrrole, the underlying transformation is highly relevant. It demonstrates the potential of biomass-derived feedstocks in generating valuable heterocyclic cores.[1] The 1H-Pyrrole-3,4-dicarboxylic acid scaffold, when synthesized via other methods, is a valuable building block for creating complex molecules, including porphyrins and certain classes of kinase inhibitors used in oncology.[2][10] Its two carboxylic acid groups provide handles for further functionalization, allowing for the construction of diverse chemical libraries for drug screening.

Conclusion

The synthesis of pyrrole from mucic acid is a classic, robust, and scalable method for producing this foundational heterocycle from a renewable resource. The reaction proceeds through the key intermediate 1H-Pyrrole-3,4-dicarboxylic acid, which is formed via the thermal decomposition and reductive cyclization of ammonium mucate. However, for professionals seeking to isolate the dicarboxylic acid itself, this method is unsuitable due to the facile decarboxylation that occurs under the same high-temperature conditions. A thorough understanding of this reaction mechanism, particularly the transient nature of the dicarboxylic acid intermediate, is essential for any scientist working in heterocyclic chemistry or leveraging pyrrole-based scaffolds in drug discovery and development.

References

[8] Williams, S. R., Maynard, H. D., & Chmelka, B. F. (1999). Synthesis of ¹³C-Enriched Pyrrole from 2-¹³C D-Galactose. Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 927-936. Available at: [Link]

[5] McElvain, S. M., & Bolliger, K. M. (1941). Pyrrole. Organic Syntheses, 21, 91. Available at: [Link]

[11] Chemistry Gallery. (2020, January 6). Pyrrole preparation from Muccic acid and Furan: Complete mechanistic description [Video]. YouTube. Available at: [Link]

[12] Tighadouini, S., et al. (2017). Green Synthesis of Pyrrole Derivatives. Current Organic Synthesis, 14. Available at: [Link]

[13] G. K. Surya Prakash, et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. Available at: [Link]

[2] NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Available at: [Link]

[6] Anderson, H. J., Clase, J. A., & Loader, C. E. (1987). Pyrrole Chemistry. Part XXIX. A Re-Examination of the Decarboxylation of 4-Acetyl-, 4-Formyl- and 4-Cyanopyrrole-2-Carboxylic Acid. Synthetic Communications, 17(4), 401-407. Available at: [Link]

[1] Ferlin, F., et al. (2019). Sustainable Synthesis of N-Substituted Pyrrole Carboxylic Acid Derivatives from Biosourced 3-Hydroxy-2-pyrones. ACS Sustainable Chemistry & Engineering, 7(21), 17613-17618. Available at: [Link]

[14] Wikipedia contributors. (2023, April 2). Hantzsch pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Available at: [Link]

[7] ChemTube3D. (n.d.). Pyrrole decarboxylation. Available at: [Link]

[15] Schmermund, L., et al. (2021). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. Chemistry – An Asian Journal, 16(17), 2469-2475. Available at: [Link]

[10] Arnold, D. P., Nitschinsk, L. J., Kennard, C. H. L., & Smith, G. (1991). Preparation of Some Pyrrole-3,4-dicarboxylic Acid Derivatives and the Crystal Structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. Australian Journal of Chemistry, 44(3), 323-330. Available at: [Link]

[16] Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4). Available at: [Link]

[17] Cheng, X., Wang, J., Tang, K., Liu, Y., & Liu, C. (2010). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: insights from cluster-continuum model calculations. Journal of Theoretical and Computational Chemistry, 9(4), 681-695. Available at: [Link]

[3] Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available at: [Link]

[18] Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]

[19] Request PDF. (n.d.). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. Available at: [Link]

[4] JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]

[20] Georgiev, A., et al. (2022). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 69(4), 931-944. Available at: [Link]

[21] ResearchGate. (n.d.). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Available at: [Link]

[22] Wikipedia contributors. (2023, June 10). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Available at: [Link]

[9] Mundle, S. O., & Kluger, R. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(32), 11433–11440. Available at: [Link]

[23] Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]

[24] SciSpace. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available at: [Link]

[25] Stoyanov, S. I., & Ivanova, Y. A. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tandfonline.com [tandfonline.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. syrris.com [syrris.com]

- 14. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 15. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scitechnol.com [scitechnol.com]

- 17. worldscientific.com [worldscientific.com]

- 18. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 21. researchgate.net [researchgate.net]

- 22. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 23. Pyrrole synthesis [organic-chemistry.org]

- 24. scispace.com [scispace.com]

- 25. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide [mdpi.com]

Spectroscopic properties of 1H-Pyrrole-3,4-dicarboxylic acid

An In-Depth Technical Guide to the Spectroscopic Properties of 1H-Pyrrole-3,4-dicarboxylic acid

Foreword: The Molecular Blueprint

1H-Pyrrole-3,4-dicarboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its rigid, planar pyrrole core, functionalized with two carboxylic acid groups, provides a versatile scaffold for synthesizing complex molecular architectures, including potential pharmacophores and novel polymers. A thorough understanding of its spectroscopic properties is not merely an academic exercise; it is the foundational step for quality control, structural verification, and predicting its behavior in complex chemical environments. This guide provides an in-depth analysis of the key spectroscopic signatures of 1H-Pyrrole-3,4-dicarboxylic acid, grounded in first principles and supported by empirical data from analogous structures. We will explore the causality behind the observed spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum. For 1H-Pyrrole-3,4-dicarboxylic acid, the spectrum is dominated by the features of the carboxylic acid and pyrrole N-H groups.

Interpretation of Key IR Absorption Bands

The structure of 1H-Pyrrole-3,4-dicarboxylic acid presents several key vibrational modes that are readily identifiable. In the solid state, the carboxylic acid moieties exist predominantly as hydrogen-bonded dimers, which profoundly influences the spectrum.

-

O-H Stretch (Carboxylic Acid): The most prominent feature is an exceptionally broad absorption band appearing between 2500 and 3300 cm⁻¹.[1][2][3] This broadening is a direct consequence of the strong hydrogen bonding between the carboxylic acid groups of adjacent molecules. This band is often superimposed on the C-H stretching frequencies.

-

C-H Stretch (Aromatic): Sharp, weaker peaks associated with the C-H bonds on the pyrrole ring are typically observed around 3100-3150 cm⁻¹.

-

N-H Stretch (Pyrrole): A moderate, sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretch of the pyrrole ring.[4]

-

C=O Stretch (Carbonyl): An intense, sharp absorption band is expected in the region of 1690-1710 cm⁻¹.[2][5] Its position at a relatively lower frequency is indicative of a conjugated system where the carbonyl is attached to the aromatic pyrrole ring.

-

C-O Stretch & O-H Bend: A strong C-O stretching band can be found in the 1210-1320 cm⁻¹ region.[1] Additionally, O-H bending vibrations appear in the 1395-1440 cm⁻¹ range.[1]

Data Summary: Infrared Spectroscopy

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |

| O-H Stretch (Carboxylic) | 2500 - 3300 | Strong, very broad (due to H-bonding)[1][2][3] |

| N-H Stretch (Pyrrole) | ~3400 | Medium, sharp[4] |

| C-H Stretch (Aromatic) | 3100 - 3150 | Weak to medium, sharp |

| C=O Stretch (Carbonyl) | 1690 - 1710 | Strong, sharp (conjugated)[5] |

| C-N Stretch (Pyrrole) | ~1198 | Medium[4] |

| C-O Stretch | 1210 - 1320 | Strong[1] |

| O-H Bend | 1395 - 1440 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol outlines a standard procedure for acquiring a high-quality IR spectrum of a solid sample. The choice of ATR is for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂ and H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of dry 1H-Pyrrole-3,4-dicarboxylic acid powder onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor spectral quality and reproducibility.

-

Data Acquisition: Collect the spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans significantly improves the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction. Process the resulting spectrum to label the peaks of interest.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual nuclei, specifically ¹H (protons) and ¹³C in this context.

¹H NMR Spectroscopy

Due to the molecule's C₂ᵥ symmetry, the proton NMR spectrum is expected to be relatively simple.

-

Pyrrole Protons (H-2, H-5): The two protons on the pyrrole ring are chemically equivalent. They are attached to carbons adjacent to the electron-withdrawing carboxylic acid groups, which deshields them significantly. They are expected to appear as a single sharp singlet downfield, likely in the range of 7.0-7.5 ppm. In unsubstituted pyrrole, these α-protons appear around 6.7 ppm.[6][7]

-

Pyrrole N-H Proton: The proton attached to the nitrogen is also deshielded and often appears as a broad singlet around 8.0-9.0 ppm.[7] Its broadness is due to quadrupole coupling with the nitrogen atom and potential chemical exchange.

-

Carboxylic Acid Protons (-COOH): These are the most deshielded protons in the molecule due to the electronegativity of the adjacent oxygen atoms. They appear as a very broad singlet far downfield, typically around 12.0 ppm or higher.[2][3] This signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -COOH protons to exchange with deuterium, leading to the disappearance of this peak from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework. Again, symmetry simplifies the spectrum.

-

Carbonyl Carbons (-COOH): The two equivalent carbonyl carbons will appear as a single peak in the most downfield region of the spectrum, typically between 165-175 ppm.

-

Pyrrole Carbons (C-3, C-4): These two carbons are directly attached to the electron-withdrawing carboxylic acid groups and are thus significantly deshielded. They will appear as a single peak.

-

Pyrrole Carbons (C-2, C-5): These two equivalent carbons are adjacent to the nitrogen atom and will appear as a single peak, typically upfield from C-3 and C-4. For comparison, the α-carbons in unsubstituted pyrrole appear around 118 ppm.[8]

Data Summary: NMR Spectroscopy

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | H-2, H-5 | 7.0 - 7.5 | Singlet (s) | Deshielded by adjacent COOH groups. |

| ¹H | N-H | 8.0 - 9.0 | Broad (br) | Broad due to quadrupole coupling and exchange. |

| ¹H | -COOH | > 12.0 | Broad (br) | Highly deshielded; disappears upon D₂O exchange.[2][3] |

| ¹³C | C=O | 165 - 175 | Singlet | Characteristic region for carboxylic acid carbons.[2] |

| ¹³C | C-3, C-4 | Downfield | Singlet | Attached to COOH groups. |

| ¹³C | C-2, C-5 | Upfield from C-3, C-4 | Singlet | Adjacent to nitrogen. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of 1H-Pyrrole-3,4-dicarboxylic acid and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize them well and its residual proton peak does not overlap with key signals.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to homogenize the magnetic field, and tune the probe to the correct frequencies for ¹H and ¹³C. Shimming is a critical step to achieve high-resolution spectra with sharp lines.

-

¹H Acquisition: Acquire the ¹H spectrum. A standard pulse sequence is used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans are sufficient).

-

¹³C Acquisition: Acquire the ¹³C spectrum. Since ¹³C has a low natural abundance, more scans are required (e.g., 128 or more). A proton-decoupled sequence is used to simplify the spectrum, making each unique carbon appear as a singlet.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS). Peaks are then integrated (for ¹H) and labeled.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The pyrrole ring is an aromatic system with delocalized π-electrons. Absorption of UV radiation promotes these electrons from a lower energy π orbital to a higher energy π* (anti-bonding) orbital.

Interpretation of UV-Vis Spectrum

-

π → π Transition:* Unsubstituted pyrrole exhibits a strong absorption maximum (λmax) around 210 nm.[9][10] For 1H-Pyrrole-3,4-dicarboxylic acid, the two carboxylic acid groups are in conjugation with the pyrrole π-system. This extended conjugation lowers the energy gap between the π and π* orbitals. Consequently, a bathochromic (red) shift to a longer wavelength is expected, likely in the 240-280 nm range. The presence of auxochromic groups (the hydroxyls on the carboxylic acids) also contributes to this shift.[5][11] Carboxylic acids themselves show a weak n→π* transition, but this is often obscured by the much stronger π→π* transition of the pyrrole ring.[5]

Data Summary: UV-Vis Spectroscopy

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |

| π → π* | 240 - 280 | High | Bathochromic shift due to conjugation with two COOH groups.[11] |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or water). The solvent must not absorb in the same region as the analyte.

-

Sample Preparation: Prepare a stock solution of known concentration. From this, prepare a dilute solution such that the maximum absorbance falls between 0.2 and 1.0. This range ensures adherence to the Beer-Lambert Law.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and cuvette.

-

Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it back in the spectrophotometer. Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Interpretation of Mass Spectrum

-

Molecular Ion Peak [M]⁺•: The molecular formula is C₆H₅NO₄, giving a molecular weight of 155.11 g/mol .[12] High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass to within a few parts per million, confirming the elemental composition.[13]

-

Key Fragmentation Pathways: The carboxylic acid groups are prime sites for fragmentation.

-

Loss of H₂O (m/z 137): A common initial fragmentation for carboxylic acids is the loss of a water molecule.

-

Loss of a Carboxyl Radical [•COOH] (m/z 110): Cleavage of the C-C bond can lead to the loss of a carboxyl radical.

-

Decarboxylation - Loss of CO₂ (m/z 111): A very common and characteristic fragmentation for carboxylic acids is the loss of carbon dioxide. A prominent peak at [M-44] is highly anticipated.

-

Successive Losses: A subsequent loss of a second CO₂ molecule from the [M-CO₂]⁺• fragment is also a likely pathway.

-

Data Summary: Mass Spectrometry

| m/z Value | Identity | Notes |

| 155 | [M]⁺• | Molecular Ion Peak |

| 137 | [M - H₂O]⁺• | Loss of water |

| 111 | [M - CO₂]⁺• | Loss of carbon dioxide (decarboxylation) |

| 110 | [M - •COOH]⁺ | Loss of a carboxyl radical |

| 67 | [M - 2xCO₂]⁺• | Loss of two carbon dioxide molecules |

Conclusion

The spectroscopic profile of 1H-Pyrrole-3,4-dicarboxylic acid is a distinct and predictable fingerprint derived from its constituent parts: the aromatic pyrrole ring and two carboxylic acid functional groups. IR spectroscopy confirms the presence of O-H, N-H, and C=O bonds. NMR spectroscopy, simplified by the molecule's symmetry, precisely maps the carbon-hydrogen framework. UV-Vis spectroscopy reveals the nature of the conjugated π-electron system, and mass spectrometry confirms the molecular weight and predictable fragmentation patterns centered on decarboxylation. Together, these techniques provide a self-validating system for the unequivocal identification and characterization of this important heterocyclic compound, forming the bedrock of quality assurance for any research or development application.

References

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole. In PubChem Compound Database. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole. [Download Scientific Diagram]. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified... [Download scientific diagram]. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

Mudiyanselage, C., et al. (2025, November 24). DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and... [Download scientific diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4*. [Download Table]. Retrieved from [Link]

-

ResearchGate. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives. [Download scientific diagram]. Retrieved from [Link]

- ÖLMEZ, H., & CEYLAN, M. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Eurasian Journal of Chemistry, 1(1), 22-29.

-

NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Retrieved from [Link]

-

National Institutes of Health. (2024, July 2). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Microbiology. Retrieved from [Link]

-

Cyr, M., et al. (2023). Dyes and Pigments. Squarespace. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0004230). Retrieved from [Link]

-

National Institutes of Health. (2025, August 18). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ChemistryOpen. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR analysis of pyrrole H/D exchange. [Download scientific diagram]. Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). 1H-pyrrole-3,4-dicarboxylic acid | CAS 935-72-8. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Download Table]. Retrieved from [Link]

-

Wiley Online Library. (2010, January 4). Novel synthesis of [13C4,15N]1H‐pyrrole‐2,3,5‐tricarboxylic acid: an important biomarker for melatonin metabolism. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

-

MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-pyrrole-3-carboxylic acid, 2,5-dimethyl-4-(4-methylphenyl)-, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization by... [Download scientific diagram]. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

NIST. (n.d.). Pyrrole. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 8. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyrrole [webbook.nist.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. biosynth.com [biosynth.com]

- 13. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Novel Derivatives of 1H-Pyrrole-3,4-dicarboxylic Acid: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrrole Scaffold in Medicinal Chemistry

The 1H-pyrrole-3,4-dicarboxylic acid framework represents a privileged scaffold in the landscape of medicinal chemistry. Its inherent structural features, including a planar, electron-rich aromatic system and strategically positioned carboxylic acid moieties, provide a versatile platform for the design and synthesis of novel therapeutic agents. These derivatives have garnered significant attention for their broad spectrum of biological activities, including potent anti-inflammatory, anticancer, and enzyme-inhibitory properties.[1][2][3][4] This guide offers an in-depth exploration of the synthesis, characterization, and biological evaluation of novel derivatives of 1H-pyrrole-3,4-dicarboxylic acid, with a particular focus on fused heterocyclic systems such as pyrrolo[3,4-c]pyrroles and pyrrolo[3,4-c]pyridines. We will delve into the causal relationships behind synthetic strategies, provide detailed experimental protocols, and present a comprehensive analysis of their therapeutic potential.

I. Synthetic Strategies: From Core Structure to Fused Heterocycles

The derivatization of 1H-pyrrole-3,4-dicarboxylic acid often involves the formation of dicarboximides, which serve as key intermediates for the construction of more complex, fused heterocyclic systems. These fused rings, such as the pyrrolo[3,4-c]pyrrole and pyrrolo[3,4-c]pyridine scaffolds, are of particular interest due to their structural rigidity and ability to engage with biological targets with high affinity and specificity.[2][5]

A. Synthesis of Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones: A Gateway to Bioactive Derivatives

A common and efficient route to pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones involves a one-pot, three-component condensation reaction. This approach offers high yields and operational simplicity, making it amenable to library synthesis for structure-activity relationship (SAR) studies.[6]

Experimental Protocol: One-Pot Synthesis of N-Substituted 5-Aryl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones

-

Rationale: This protocol utilizes a Mannich-type reaction, where a pre-formed pyrrolo[3,4-c]pyrrole scaffold reacts with an amine and formaldehyde to introduce a diverse range of substituents at the N-position. The choice of secondary amine is crucial for modulating the physicochemical properties and biological activity of the final compound.[6]

-

Step-by-Step Procedure:

-

To a solution of the appropriate 5-aryl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1.0 mmol) in ethanol (20 mL), add the desired secondary amine (1.2 mmol) and an excess of aqueous formaldehyde solution (37%, 2.0 mL).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide.[7]

-

-

Characterization Data for a Representative Compound (2-(4-phenylpiperazin-1-yl)methyl)-5-phenyl-1H-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione):

-

¹H NMR (CDCl₃, 300 MHz): δ 7.75 (m, 4H, Ar-H), 7.49 (m, 6H, Ar-H), 4.31 (q, 4H, piperazine-H), 3.20 (s, 2H, N-CH₂-N), 2.80 (t, 4H, piperazine-H).[8]

-

¹³C NMR (CDCl₃, 75 MHz): δ 168.5, 150.2, 137.1, 135.6, 131.8, 130.9, 129.2, 128.8, 128.2, 126.2, 116.6, 58.4, 50.3, 49.0.

-

FT-IR (KBr, cm⁻¹): 1750, 1695 (C=O, imide).

-

MS (ESI): m/z [M+H]⁺ calculated for C₂₄H₂₄N₄O₂: 399.19, found 399.2.

-

Synthesis Pathway for N-Substituted Pyrrolo[3,4-c]pyrrole-1,3-diones

Mechanism of action of a pyrrole-based kinase inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

-

Rationale: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity. [9]

-

Step-by-Step Procedure:

-

Prepare serial dilutions of the test compound in a 384-well plate.

-

Add the target kinase and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add a kinase detection reagent (e.g., Kinase-Glo®) that contains luciferase and its substrate.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value. [9] Experimental Protocol: Cell Viability Assay (MTT Assay)

-

-

Rationale: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Step-by-Step Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value. [10]

-

III. Future Perspectives and Conclusion

The 1H-pyrrole-3,4-dicarboxylic acid scaffold and its derivatives, particularly the fused heterocyclic systems, continue to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of large and diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Future research in this area will likely focus on:

-

Development of more selective kinase inhibitors: By fine-tuning the substituents on the pyrrole core, it may be possible to develop inhibitors with improved selectivity for specific kinase targets, leading to enhanced efficacy and reduced off-target effects.

-

Exploration of novel biological targets: While much of the research has focused on COX and kinase inhibition, the diverse chemical space offered by these derivatives warrants their evaluation against a broader range of biological targets.

-

Application of computational drug design: In silico methods, such as molecular docking and virtual screening, can accelerate the discovery of new lead compounds and provide insights into their mechanisms of action.

References

-

Kuznietsova, H. M., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(11), 2219–2231. Available from: [Link]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]

-

Vitale, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(21), 5139. Available from: [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136–2149. Available from: [Link]

- Yousif, E., et al. (2017). Synthesis, characterization and anticancer activity of some new pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 9(10), 1-10.

-

Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. Available from: [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available from: [Link]

-

Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. (2020). Molecules, 25(15), 3358. Available from: [Link]

-

Gulea, M., et al. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molbank, 2024(1), M1765. Available from: [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. ResearchGate. Available from: [Link]

-

Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]

-

Fatahala, S. S., et al. (2015). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 20(8), 13746–13767. Available from: [Link]

-

El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5081. Available from: [Link]

-

Ershov, O. V., & Ershova, A. I. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). Chemistry of Heterocyclic Compounds, 56(5), 518-520. Available from: [Link]

-

Dutysheva, E. A., et al. (2022). Dataset of NMR-spectra pyrrolyl- and indolylazines and evidence of their ability to induce heat shock genes expression in human neurons. Data in Brief, 41, 107936. Available from: [Link]

- El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Molecules, 23(11), 2999.

-

Pyrrole-2-carboxylic Acid at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]

-

Martens, S. (2023). In vitro kinase assay. protocols.io. Available from: [Link]

- US Patent for Pyrrolo[3,4-C]pyrrole synthesis. (1997). Google Patents.

-

Redzicka, A., et al. (2018). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 23(11), 2977. Available from: [Link]

-

Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 119-124. Available from: [Link]

-

Ramezani, F., et al. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry, 11, 1219986. Available from: [Link]

-

Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Maslivets, A. N., et al. (2018). A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. Molecules, 23(11), 2985. Available from: [Link]

-

Bîcu, E., et al. (2021). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 26(16), 4947. Available from: [Link]

-

Tian, H., et al. (2014). Synthesis and characterization of diketopyrrolopyrrole-based conjugated molecules flanked by indenothiophene and benzoindenothiophene derivatives. Journal of Materials Chemistry C, 2(33), 6770-6778. Available from: [Link]

Sources

- 1. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US5616725A - Pyrrolo[3,4-C]pyrrole synthesis - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Photophysical Properties of 1H-Pyrrole-3,4-dicarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1H-Pyrrole-3,4-dicarboxylic acid represent a versatile and highly tunable class of heterocyclic compounds with significant potential in materials science and medicinal chemistry. Their rigid, planar core, functionalized with carboxylic acid groups, serves as an ideal scaffold for creating novel fluorophores. By modifying these carboxylic acid moieties into esters, amides, or imides, and by substituting the pyrrole nitrogen and the C2/C5 positions, a diverse library of compounds with tailored photophysical properties can be generated. This guide provides a comprehensive overview of the synthesis, structure-property relationships, and key photophysical characteristics of these derivatives, offering insights into their rational design for applications ranging from fluorescent probes and bioimaging agents to organic electronics.

The 1H-Pyrrole-3,4-dicarboxylate Scaffold: A Foundation for Functional Fluorophores

The 1H-pyrrole-3,4-dicarboxylic acid core is a unique building block. Unlike substitution at the more electronically active C2 and C5 positions, functionalization at the C3 and C4 positions with electron-withdrawing carboxyl groups significantly influences the electronic distribution of the pyrrole ring. This substitution pattern is less common, making direct modification challenging but synthetically valuable[1]. The two carboxylic acid groups act as crucial synthetic handles, allowing for the covalent attachment of a wide array of functional groups through esterification or amidation. This derivatization is the primary strategy for modulating the compound's electronic and, consequently, its photophysical properties.

The resulting diesters or diamides can be further cyclized to form pyrrolo[3,4-c]pyrrole-1,3-dione structures, which are isomeric to the well-known high-performance diketopyrrolopyrrole (DPP) pigments[2]. These modifications are pivotal in tuning the absorption and emission profiles of the final molecules.

Synthetic Pathways: From Core to Functional Derivative

The creation of photophysically active derivatives typically begins with the commercially available 1H-pyrrole-3,4-dicarboxylic acid or its corresponding dimethyl/diethyl ester. The choice of synthetic route is dictated by the desired final functionality.

Key Synthetic Transformations

-

Esterification/Amidation: The most direct approach involves the reaction of the dicarboxylic acid (or its acyl chloride derivative) with various alcohols or amines. This allows for the introduction of alkyl, aryl, or complex polycyclic aromatic units.

-

Paal-Knorr Synthesis: For more complex aryl-substituted pyrrole cores, the Paal-Knorr synthesis provides a robust method for constructing the central pyrrole ring, which can then be functionalized[3].

-

Cross-Coupling Reactions: Advanced derivatives can be accessed via modern cross-coupling methodologies. For instance, triflating the pyrrole core enables Suzuki-Miyaura or Buchwald-Hartwig reactions to graft on diverse aromatic and heteroaromatic systems[3].

The causality behind these choices is clear: to extend the π-conjugated system of the pyrrole core. Attaching large, rigid, and fluorescent moieties like pyrene or fluorene is a proven strategy to dramatically increase fluorescence quantum efficiency[3].

Caption: General synthetic workflow for derivatizing the 1H-pyrrole-3,4-dicarboxylic acid core.

Core Photophysical Principles and Structure-Property Relationships

The fluorescence of these derivatives is governed by the nature of their substituents. The pyrrole core itself is weakly fluorescent, but appropriate derivatization can induce strong emission, typically in the blue-green region of the spectrum[3][4].

Absorption and Emission

-

Electronic Transitions: Absorption in these molecules is dominated by π-π* transitions within the conjugated system. The position of the absorption maximum (λ_abs) is highly sensitive to the extent of this system.

-

Stokes Shift: The energy difference between the absorption and emission maxima, known as the Stokes shift, is influenced by the geometry change between the ground and excited states and by solvent relaxation effects. In polar solvents, excited-state dipoles are stabilized, leading to a red-shift in emission and a larger Stokes shift[5][6].

Quantum Yield and Non-Radiative Decay

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process. High quantum yields are favored by rigid structures that minimize non-radiative decay pathways, such as vibrational relaxation and intersystem crossing.

-

Structural Rigidity: Grafting rigid and bulky groups like fluorenyl or spirofluorenyl moieties onto the pyrrole core can dramatically enhance fluorescence efficiency, with some derivatives achieving quantum yields greater than 0.99[3]. This is a direct consequence of restricting intramolecular motion, which otherwise provides a pathway for the excited state to decay without emitting a photon.

-

Aggregation Effects: In solution, many planar aromatic dyes suffer from aggregation-caused quenching (ACQ), where π-stacking in aggregates creates non-emissive pathways. However, certain substitution patterns can lead to the opposite effect: Aggregation-Induced Emission (AIE) or Aggregation-Induced Phosphorescence[7][8]. This phenomenon arises when aggregation restricts intramolecular rotations, closing non-radiative channels and forcing the molecule to de-excite radiatively[7][8].

Influence of Substituents

The electronic nature of the substituents attached to the dicarboxylate positions plays a critical role.

-

Electron-Donating Groups (EDGs): Can increase the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Electron-Withdrawing Groups (EWGs): Can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

By strategically combining EDGs and EWGs, one can create intramolecular charge transfer (ICT) characteristics, which often result in fluorescence that is highly sensitive to solvent polarity[6].

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

Tabulated Photophysical Data

The following table summarizes representative data for pyrrole derivatives, illustrating the impact of structural modifications. Note that the specific parent core (dicarboxylic acid vs. diketopyrrolopyrrole) significantly alters the properties.

| Derivative Class | Key Substituents | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Key Feature | Reference |

| Pyrrole-Aromatic Hybrid | Pyrenyl, Fluorenyl | Various | ~350-400 | ~420-480 | > 0.99 | High efficiency from rigid groups | [3] |

| Pyrrole-Aromatic Hybrid | Amino, Naphthalene | Various | ~350-400 | ~450-500 | < 0.35 | Lower efficiency, more flexible | [3] |

| Diketopyrrolo[3,4-c]pyrrole | Thienyl, Phenyl | Various | ~500-550 | ~550-600 | High | Strong absorption, π-stacking | [4][9] |

| Porphyrazine-Pyrrole | Pyrrole dicarboxylate | DMF | ~680 | ~690 | Low | Moderate singlet oxygen generation | [10] |

| Tetraphenylpyrrole-Carbonyl | Benzoyl | THF/Water | ~380 | ~540 (phos.) | Phosphorescent | Aggregation-Induced Phosphorescence | [7][8] |

Standardized Protocols for Photophysical Characterization

To ensure trustworthy and reproducible data, standardized experimental protocols are essential. The following outlines the core methodologies.

Experimental Workflow Overview

Caption: Standard workflow for characterizing photophysical properties of a new derivative.

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

This protocol provides a self-validating system by using a well-characterized fluorescent standard.

-

Objective: To determine the fluorescence quantum yield of a sample (S) relative to a known standard (R).

-

Materials:

-

Sample compound.

-

Fluorescence standard with known Φ_F (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Spectroscopic grade solvent.

-

Calibrated UV-Vis spectrophotometer and spectrofluorometer.

-

-

Methodology:

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects. This is a critical self-validation step; a linear relationship between absorbance and concentration must be confirmed.

-

Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance (A) at the excitation wavelength (λ_ex).

-

Measure Emission: Record the fluorescence emission spectrum for each solution, exciting at λ_ex.

-

Integrate Emission: Calculate the integrated fluorescence intensity (I) for each spectrum (the area under the emission curve).

-

Plot Data: Plot integrated fluorescence intensity (I) versus absorbance (A) for both the sample and the standard. The result should be a straight line for each, confirming the absence of concentration-dependent artifacts.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient of the plot of I versus A.

-

n is the refractive index of the solvent.

-

Subscripts S and R refer to the sample and reference, respectively.

-

-

-

Causality & Trustworthiness: Using a gradient from multiple concentrations is more robust than a single-point measurement, as it validates the linear response and ensures the measurements were taken in a regime free from concentration-dependent quenching or inner-filter effects.

Applications and Future Directions

The tunable nature of 1H-pyrrole-3,4-dicarboxylic acid derivatives makes them promising candidates for a range of applications:

-

Fluorescent Probes: The scaffold can be functionalized with specific recognition moieties for detecting ions, pH changes, or biological molecules like enzymes[11][12][13][14].

-

Bioimaging: Derivatives with long lifetimes, such as those exhibiting phosphorescence or two-photon absorption, are highly valuable for time-resolved imaging to eliminate background autofluorescence in cells and tissues[7][8].

-

Organic Electronics: The related diketopyrrolopyrrole (DPP) and pyrrolo[3,4-c]pyrrole-dione structures are being explored as components in organic solar cells and thin-film transistors due to their strong absorption and charge transport properties[2][15].

Future research will likely focus on developing derivatives with near-infrared (NIR) emission for deep-tissue imaging, enhancing two-photon absorption cross-sections, and designing sophisticated AIE-active materials for sensing and therapy.

References

-

Chen, C.-H., et al. (2010). Synthesis and Photophysical Properties of Pyrrole/Polycyclic Aromatic Units Hybrid Fluorophores. The Journal of Organic Chemistry. Available at: [Link]

-

Clulow, A. J., et al. (2018). The synthesis and properties of 1,4‐diketo‐pyrrolo[3,4‐C]pyrroles. ResearchGate. Available at: [Link]

-

Cai, Z., et al. (2021). Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. Nature Communications. Available at: [Link]

-

Grzybowski, M., et al. (2021). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. MDPI. Available at: [Link]

-

Kim, T., et al. (2015). Highly efficient imide functionalized pyrrolo[3,4-c]pyrrole-1,3-dione-based random copolymer containing thieno[3,4-c]pyrrole-4,6-dione and benzodithiophene for simple structured polymer solar cells. Journal of Materials Chemistry A. Available at: [Link]

-

Leeper, F. J., et al. (2013). Synthesis of 3,4-Disubstituted Pyrroles. A Review. ResearchGate. Available at: [Link]

-

Mako, T. L., et al. (2019). Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals. PubMed Central. Available at: [Link]

-

Gryko, D. T., et al. (2018). The role of intramolecular charge transfer and symmetry breaking in the photophysics of pyrrolo[3,2-b]pyrrole-dione. RSC Publishing. Available at: [Link]

-

Di Maria, F., et al. (2020). Chiral diketopyrrolo[3,4-c]pyrrole dyes with different substitution symmetry: impact of adamantyl groups on the photo-physical properties in solution and thin films. Organic & Biomolecular Chemistry. Available at: [Link]

-

Borisov, S. M., et al. (2018). Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes. ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2023). Diketopyrrolopyrrole-based fluorescent probe for visualizing over-expressed carboxylesterase in fever via ratiometric imaging. PubMed. Available at: [Link]

-

Sobiech, M., et al. (2022). Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties. PubMed Central. Available at: [Link]

-

Olympus. Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]

-

Canesi, S., et al. (2015). Synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors and their performance in organic thin film transistors. RSC Publishing. Available at: [Link]

-

Došlić, N., et al. (2011). Solvent Effects on the Structure and Spectroscopy of the Emitting States of 1-Phenylpyrrole. Journal of Physical Chemistry A. Available at: [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors and their performance in organic thin film transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. sci-hub.st [sci-hub.st]

- 4. researchgate.net [researchgate.net]

- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 6. Solvent Effects on the Structure and Spectroscopy of the Emitting States of 1-Phenylpyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chiral diketopyrrolo[3,4-c]pyrrole dyes with different substitution symmetry: impact of adamantyl groups on the photo-physical properties in solution and thin films - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diketopyrrolopyrrole-based fluorescent probe for visualizing over-expressed carboxylesterase in fever via ratiometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small-Molecule Fluorescent Probes for Binding- and Activity-Based Sensing of Redox-Active Biological Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole [mdpi.com]

- 15. Highly efficient imide functionalized pyrrolo[3,4-c]pyrrole-1,3-dione-based random copolymer containing thieno[3,4-c]pyrrole-4,6-dione and benzodithiophene for simple structured polymer solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

The Diverse Biological Activities of Pyrrole Dicarboxylic Acids: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of many biologically significant molecules, including heme, chlorophyll, and vitamin B12.[1][2][3] This prevalence in nature underscores its importance as a "privileged structure" in medicinal chemistry, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The inherent chemical properties of the pyrrole nucleus, such as its aromaticity and ability to participate in various chemical reactions, make it a versatile scaffold for the synthesis of diverse and pharmacologically active compounds.[1] Pyrrole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] This guide will delve into the specific and potent biological activities of a particular class of these compounds: pyrrole dicarboxylic acids and their derivatives. We will explore their mechanisms of action across various therapeutic areas and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors.

Anti-inflammatory Properties of Pyrrole Dicarboxylic Acids

Chronic inflammation is a key pathological feature of numerous diseases, including atherosclerosis and arthritis. The overproduction of inflammatory mediators such as nitric oxide (NO) and various cytokines by immune cells like macrophages plays a central role in the progression of these conditions. Pyrrole dicarboxylic acids have emerged as promising candidates for the modulation of these inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Recent studies have shown that certain pyrrole dicarboxylic acids can significantly inhibit the production of pro-inflammatory molecules. For instance, 1H-pyrrole-2,5-dicarboxylic acid and its derivative, 1-(4′-methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid, isolated from the fruit of Phyllanthus emblica, have been demonstrated to suppress the overproduction of NO, interleukin-6 (IL-6), monocyte chemotactic protein 1 (MCP-1), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4] This inhibitory effect is mediated through the downregulation of the phosphorylation of extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK), key components of the mitogen-activated protein kinase (MAPK) signaling pathway that regulates inflammatory responses.[4] Furthermore, these compounds were found to reduce lipid deposition in macrophages, suggesting a potential role in mitigating atherosclerosis.[4]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of pyrrole dicarboxylic acids.

Caption: Proposed anti-inflammatory mechanism of pyrrole dicarboxylic acids.

Experimental Protocol: In Vitro Nitric Oxide Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory activity of pyrrole dicarboxylic acid derivatives by measuring their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Pyrrole dicarboxylic acid compounds to be tested

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[5]

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, replace the old media with fresh media containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug). Incubate for 1-2 hours.[6]

-

LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL, except for the negative control wells. Incubate for an additional 24 hours.[5][6]

-

Nitrite Measurement:

-

Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader.[7] Calculate the nitrite concentration in the samples using the standard curve. The percentage of nitric oxide inhibition can be calculated using the following formula:

% Inhibition = [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100

Antibacterial and Quorum Sensing Inhibitory Activities

The rise of antibiotic-resistant bacteria poses a significant threat to global health.[8][9] Pyrrole-containing compounds have long been recognized for their antibacterial properties.[2][3] A particularly interesting and promising area of research is the ability of some pyrrole dicarboxylic acids to act as quorum sensing inhibitors.

Mechanism of Action: Disrupting Bacterial Communication

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[8][9] In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation.[8][9] Therefore, inhibiting QS can render bacteria less virulent and more susceptible to conventional antibiotics.

1H-pyrrole-2,5-dicarboxylic acid (also referred to as PT22) has been identified as a potent QS inhibitor against Pseudomonas aeruginosa, a "critical" pathogen due to its high level of multidrug resistance.[8][9] PT22 has been shown to reduce the production of QS-related virulence factors, such as pyocyanin and rhamnolipid, and inhibit biofilm formation without affecting bacterial growth.[8] This compound acts as an "antibiotic accelerant," enhancing the efficacy of antibiotics like gentamicin and piperacillin when co-administered.[8] The proposed mechanism involves the downregulation of QS-related gene expression.[8]

The following diagram illustrates the workflow for a quorum sensing inhibition assay.

Caption: Workflow for a Quorum Sensing Inhibition Assay.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the minimum concentration of a pyrrole dicarboxylic acid derivative required to inhibit the visible growth of a specific bacterium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Pyrrole dicarboxylic acid compounds to be tested

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10]

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound.

-

Perform serial twofold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Anticancer Activity of Pyrrole Dicarboxylic Acid Derivatives

The pyrrole scaffold is present in numerous anticancer agents.[11][12] Derivatives of pyrrole dicarboxylic acids have also shown promising cytotoxic activity against various cancer cell lines.

Mechanism of Action: Diverse and Cell-Type Dependent

The anticancer mechanisms of pyrrole dicarboxylic acid derivatives can be varied. Some compounds, such as derivatives of 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid, have been shown to bind to DNA. Depending on the specific substitutions on the pyrrole ring, these compounds can induce S-phase arrest or apoptosis in tumor cells.[13] Other pyrrole derivatives have been found to interfere with microtubule dynamics, leading to cell cycle arrest in the M-phase and subsequent apoptosis. The metabolic cycle of L-proline, which is crucial for cancer cell survival and proliferation, involves 3,4-dihydro-2H-pyrrole-2-carboxylic acid as a key intermediate, making enzymes in this pathway potential targets for pyrrole-based anticancer drugs.[14]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[4][15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrrole dicarboxylic acid compounds to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Neuroprotective Effects of Pyrrole Derivatives

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Oxidative stress is a major contributor to this neuronal damage.[16] Certain pyrrole derivatives have demonstrated promising neuroprotective activities.